molecular formula C8H16N2O B1520616 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one CAS No. 959237-10-6

1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one

Cat. No.: B1520616
CAS No.: 959237-10-6
M. Wt: 156.23 g/mol
InChI Key: ULMIVQRUJOTETO-UHFFFAOYSA-N
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Description

1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one is a heterocyclic organic compound with the molecular formula C8H16N2O. It is a pyrrolidinone derivative, characterized by a five-membered lactam ring with an ethyl group at the 1-position and a methylamino group at the 4-position. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one can be synthesized through several synthetic routes. One common method involves the cyclization of 1-ethyl-4-aminomethylpyrrolidin-2-one under acidic conditions. The reaction typically requires a strong acid catalyst, such as hydrochloric acid, and heating to promote the formation of the lactam ring.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various alkylated derivatives.

Scientific Research Applications

1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one has several scientific research applications across different fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds.

  • Biology: The compound can be used as a probe in biological studies to investigate enzyme mechanisms and interactions with biological macromolecules.

  • Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one can be compared with other similar compounds, such as 1-ethyl-4-aminomethylpyrrolidin-2-one and other pyrrolidinone derivatives. These compounds share structural similarities but may differ in their functional groups and reactivity. The uniqueness of this compound lies in its specific combination of ethyl and methylamino groups, which can influence its chemical behavior and applications.

Comparison with Similar Compounds

  • 1-ethyl-4-aminomethylpyrrolidin-2-one

  • 1-methyl-4-aminomethylpyrrolidin-2-one

  • 1-ethyl-3-aminomethylpyrrolidin-2-one

  • 1-ethyl-4-(ethylamino)methylpyrrolidin-2-one

This comprehensive overview provides a detailed understanding of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-ethyl-4-(methylaminomethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-3-10-6-7(5-9-2)4-8(10)11/h7,9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULMIVQRUJOTETO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(CC1=O)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672373
Record name 1-Ethyl-4-[(methylamino)methyl]pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959237-10-6
Record name 1-Ethyl-4-[(methylamino)methyl]pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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